4-Acetoxyphenylboronic acid
Overview
Description
4-Acetoxyphenylboronic acid is a boronate and belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO(-)) to form stable hydroxy derivatives .
Synthesis Analysis
4-Acetoxyphenylboronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis(triphenylphosphine)Pd(II), during the synthesis of dendrimers . Protodeboronation of pinacol boronic esters is also a significant process in the synthesis .Molecular Structure Analysis
The molecular formula of 4-Acetoxyphenylboronic acid is C8H9BO4 . The average mass is 179.966 Da and the monoisotopic mass is 180.059387 Da .Chemical Reactions Analysis
4-Acetoxyphenylboronic acid reacts rapidly with peroxynitrite (ONOO(-)) to form stable hydroxy derivatives . It also undergoes Suzuki coupling with 4-bromotriphenylamine .Physical And Chemical Properties Analysis
4-Acetoxyphenylboronic acid is a white to almost white powder . The melting point is 224 °C .Scientific Research Applications
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Sensing Applications
- Boronic acids, including 4-Acetoxyphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The methods of application involve the interaction of boronic acids with these substances, and detection can be at the interface of the sensing material or within the bulk sample .
- The outcomes of these applications are the ability to detect and measure the presence of these substances in a sample .
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Therapeutics and Separation Technologies
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- The methods of application involve using boronic acids in various procedures to label, manipulate, or separate biological substances .
- The outcomes of these applications are advancements in therapeutic treatments and improvements in separation technologies .
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Protodeboronation
- Protodeboronation of pinacol boronic esters, which could include 4-Acetoxyphenylboronic acid, is a process that has been developed recently .
- The method involves a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- The outcome of this application is the ability to perform formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
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Suzuki-Miyaura Cross Coupling Reaction
- Boronic acids, including 4-Acetoxyphenylboronic acid, are used in the Suzuki-Miyaura cross-coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds .
- The method involves the reaction of a boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
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Biomedical Applications
- Phenylboronic acid-conjugated chitosan (CS) were formulated as nanoparticles, micelles, and hydrogel functioning as drug carriers for diverse therapeutic applications .
- The method involves the conjugation of phenylboronic acid, which could include 4-Acetoxyphenylboronic acid, with chitosan to form nanoparticles, micelles, or hydrogels .
- The outcome of this application is enhanced tumor targeting with phenylboronic acid-conjugated chitosan .
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Formal Anti-Markovnikov Hydromethylation of Alkenes
- Protodeboronation of pinacol boronic esters, which could include 4-Acetoxyphenylboronic acid, is used in the formal anti-Markovnikov hydromethylation of alkenes .
- The method involves a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- The outcome of this application is the ability to perform formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
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Chemical Synthesis
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Pharmaceutical Research
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Material Science
Safety And Hazards
Future Directions
Boron-containing compounds like 4-Acetoxyphenylboronic acid have been gaining interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of promising drugs in the future .
properties
IUPAC Name |
(4-acetyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXJXDXZGKJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657300 | |
Record name | [4-(Acetyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyphenylboronic acid | |
CAS RN |
177490-82-3 | |
Record name | [4-(Acetyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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